molecular formula C24H33N3O2 B5564342 9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5564342
M. Wt: 395.5 g/mol
InChI Key: MIXSEAMFKNQTRR-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecane derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities and unique structural features. These compounds have been extensively studied for their potential in various therapeutic applications.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives generally involves intramolecular spirocyclization of substituted pyridines. A method entails activating the pyridine ring with ethyl chloroformate followed by the addition of a β-dicarbonyl nucleophile in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011). Additionally, divergent synthesis methods allow for the introduction of various substituents, enhancing the structural diversity of these compounds (Yang et al., 2008).

Molecular Structure Analysis

The crystal structure of diazaspiro[5.5]undecane derivatives reveals significant details about their molecular conformation. For instance, the compound 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was structurally characterized, showcasing the formation of a one-dimensional supramolecular chain through hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives often involves modifications at various positions of the core structure, enabling the exploration of novel biological activities. For example, the antihypertensive properties of certain 9-substituted derivatives highlight the potential for targeted therapeutic applications (Clark et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the application and formulation of these compounds. Research on the crystal structure and biological activity of specific diazaspiro[5.5]undecane derivatives provides insights into their physicochemical characteristics and potential as pharmaceutical agents (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various functional groups, are essential for understanding the versatility of diazaspiro[5.5]undecane derivatives in chemical synthesis and drug design. The efficient synthesis of nitrogen-containing spiro heterocycles via double Michael addition exemplifies the creative approaches to constructing these complex molecules (Aggarwal & Khurana, 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Substituted 3,9-Diazaspiro[5.5]Undecanes : The construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines showcases a method for synthesizing this class of compounds. This process involves in situ activation of the pyridine ring, highlighting the versatility of these compounds in chemical synthesis (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles : A noteworthy advancement is the catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives. This method employs double Michael addition reactions, offering an efficient pathway for producing these compounds in high yields (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and Solvatochromic Analysis : The study of diazaspiro compounds' photophysical properties and solvatochromic behavior provides insights into their potential applications in materials science. Such research explores the effects of solvent polarity on the photophysical characteristics of these compounds, contributing to the understanding of their behavior in different environments (Aggarwal & Khurana, 2015).

Potential Applications

Biological Activity and Synthesis for Medical Applications : The review on 1,9-diazaspiro[5.5]undecanes discusses their significant biological activities. These compounds have potential applications in treating various disorders, including obesity, pain, and cardiovascular diseases, underscoring their importance in medicinal chemistry (Blanco‐Ania, Heus, & Rutjes, 2017).

Solid-Phase Synthesis of Piperazines and Diazaspirocycles : The development of microwave-assisted solid-phase synthesis techniques for piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, represents a significant advancement in synthetic methodology. This approach offers a streamlined pathway for generating these compounds, which may find applications across a range of scientific disciplines (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

properties

IUPAC Name

9-[(5-propylfuran-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-2-3-21-4-5-22(29-21)18-26-16-11-24(12-17-26)10-6-23(28)27(19-24)15-9-20-7-13-25-14-8-20/h4-5,7-8,13-14H,2-3,6,9-12,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSEAMFKNQTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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